molecular formula C9H4ClFN2O2 B2680838 4-Chloro-8-fluoro-3-nitroquinoline CAS No. 1026861-70-0

4-Chloro-8-fluoro-3-nitroquinoline

Cat. No.: B2680838
CAS No.: 1026861-70-0
M. Wt: 226.59
InChI Key: IYGRDXZBIHWZNR-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The molecular formula of this compound is C9H4ClFN2O2, and it has a molecular weight of 226.59 g/mol . The incorporation of fluorine and chlorine atoms into the quinoline ring enhances its biological activity and provides unique chemical properties .

Safety and Hazards

4-Chloro-8-fluoro-3-nitroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Quinoline and its derivatives, including 4-Chloro-8-fluoro-3-nitroquinoline, continue to be of interest in the fields of medicinal and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

Mechanism of Action

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-8-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGRDXZBIHWZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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